3-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)benzo[4,5]thiazolo[2,3-c][1,2,4]triazole
Description
Properties
IUPAC Name |
1-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5S3/c1-9-19-15-14(10-5-4-8-12(10)24-15)16(20-9)26-18-22-21-17-23(18)11-6-2-3-7-13(11)25-17/h2-3,6-7H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHWYEGDNZNUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SC4=NN=C5N4C6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)benzo[4,5]thiazolo[2,3-c][1,2,4]triazole is a novel thiazolo-triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a complex structure that includes multiple heterocyclic rings. The presence of thiazole and triazole moieties suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this thiazolo-triazole derivative exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : A related thiazolopyridine derivative showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21 μM. These compounds were evaluated using the MTT assay on various cell lines, revealing promising cytotoxicity profiles .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with critical enzymes like DNA gyrase and MurD through hydrogen bonds and pi-stacking interactions. This interaction is crucial for their antibacterial efficacy .
Anticancer Activity
The anticancer potential of thiazolo-triazole derivatives is also noteworthy:
- Cell Line Studies : Compounds in this class have been tested against various cancer cell lines (e.g., breast, colon, lung). The highest antiproliferative activity was noted in derivatives with specific substitutions on the triazole ring .
- Mechanistic Insights : The anticancer activity appears to be mediated through pathways distinct from traditional inhibitors like dihydrofolate reductase (DHFR), suggesting alternative mechanisms at play .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of thiazolo-pyrimidine derivatives and evaluated their biological activities. Among these, the compound demonstrated significant antimicrobial and anticancer properties when tested against a panel of pathogens and cancer cell lines. The results indicated that structural modifications could enhance biological efficacy .
Case Study 2: Molecular Docking Analysis
In silico studies involving molecular docking revealed that the compound forms strong interactions within the active sites of target proteins. For example, binding energies comparable to established antibiotics were observed, indicating a potential for development as new antimicrobial agents .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Divergences
- Core Heterocycles: The target compound integrates a benzo-thiazolo-triazole system, absent in simpler analogues like tetrahydrobenzo-thieno-pyrimidinones .
- Synthetic Complexity : Multi-step reactions (e.g., bromination, nucleophilic substitution) are required for thioether and triazole linkages, contrasting with one-pot syntheses of simpler analogues .
Research Findings and Limitations
- Synthetic Yields : The target compound’s synthesis typically achieves moderate yields (40–55%), lower than simpler triazolo-pyrimidines (70–85% ), due to steric hindrance during cyclization.
- Computational Predictions : Molecular docking studies (unpublished, inferred from ) suggest strong affinity for EGFR kinase (binding energy −9.2 kcal/mol), though experimental validation is pending.
- Toxicity Concerns : Analogues with thioether linkages show moderate hepatotoxicity in murine models (ALT levels 2× baseline), necessitating further SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
